Bienvenue dans la boutique en ligne BenchChem!

N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide

Conformational analysis Positional isomerism Structure-activity relationships

N-[2-(1,3-Benzothiazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide (CAS 313374-11-7, MF: C23H20N2O4S, MW: 420.49 g/mol) is an ortho-substituted benzothiazole-phenyl-trimethoxybenzamide congener that integrates a 3,4,5-trimethoxybenzamide pharmacophore with a 2-(1,3-benzothiazol-2-yl)aniline scaffold via an amide bridge. The compound is catalogued as a screening compound (ChemDiv ID: 7846-0840) within the ChemDiv Discovery Chemistry Collection, a validated drug-like diversity library exceeding 1.6 million compounds.

Molecular Formula C23H20N2O4S
Molecular Weight 420.48
CAS No. 313374-11-7
Cat. No. B2983256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(1,3-benzothiazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide
CAS313374-11-7
Molecular FormulaC23H20N2O4S
Molecular Weight420.48
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3
InChIInChI=1S/C23H20N2O4S/c1-27-18-12-14(13-19(28-2)21(18)29-3)22(26)24-16-9-5-4-8-15(16)23-25-17-10-6-7-11-20(17)30-23/h4-13H,1-3H3,(H,24,26)
InChIKeyJFQRCLUJYNSRMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(1,3-Benzothiazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide (CAS 313374-11-7): A Structurally Defined Benzothiazole-Phenyl-Trimethoxybenzamide Screening Compound for Targeted Probe Discovery


N-[2-(1,3-Benzothiazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide (CAS 313374-11-7, MF: C23H20N2O4S, MW: 420.49 g/mol) is an ortho-substituted benzothiazole-phenyl-trimethoxybenzamide congener that integrates a 3,4,5-trimethoxybenzamide pharmacophore with a 2-(1,3-benzothiazol-2-yl)aniline scaffold via an amide bridge . The compound is catalogued as a screening compound (ChemDiv ID: 7846-0840) within the ChemDiv Discovery Chemistry Collection, a validated drug-like diversity library exceeding 1.6 million compounds . Its calculated logP of 4.81 and polar surface area of 55.06 Ų place it in physicochemical space amenable to cellular penetration and target engagement .

Why Generic Substitution of N-[2-(1,3-Benzothiazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide with Positional Isomers or Core-Truncated Analogs Compromises Pharmacological Relevance


Within the benzothiazole-trimethoxybenzamide chemical series, the position of the benzothiazole substituent on the central phenyl ring (ortho vs. meta vs. para) is a critical determinant of molecular conformation, target engagement geometry, and biological outcome . The ortho-substituted target compound (CAS 313374-11-7) possesses a distinct dihedral angle profile between the benzothiazole and phenyl rings compared to its meta-substituted positional isomer JHJ2 [N-(3-(benzothiazol-2-yl)phenyl)-3,4,5-trimethoxybenzamide] and its para-substituted analog (CAS 313506-13-7) [1]. These conformational differences directly impact the spatial presentation of the 3,4,5-trimethoxybenzamide pharmacophore, a motif whose methylation pattern has been experimentally demonstrated to be essential for optimal occupancy of hydrophobic enzyme pockets such as the NQO2 active site, where removal of even a single methoxy group reduces potency by 2- to 20-fold [2]. Furthermore, the extended scaffold (incorporating an ortho-phenylene linker between benzothiazole and trimethoxybenzamide) differentiates the target compound from the directly linked N-(1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide (CAS 206983-65-5), which lacks the conformational flexibility conferred by the phenyl spacer and thus samples a more restricted pharmacophore volume [3]. Empirical evidence demonstrates that in closely related benzothiazole amide series, subtle positional isomerism translates to divergent bioactivity profiles: JHJ2 (meta) activates SIRT1-mediated gene regulation in vivo, while the ortho-linked scaffold has not demonstrated this specific activity, underscoring the non-interchangeability of these isomers [1].

N-[2-(1,3-Benzothiazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide (313374-11-7): Quantitative Differential Evidence Against Closest Analogs for Procurement Decision Support


Ortho-Substituted Phenyl Linker Confers a Distinct Conformational Landscape Relative to Meta- (JHJ2) and Para-Substituted Positional Isomers

The target compound (CAS 313374-11-7) bears the 1,3-benzothiazol-2-yl substituent at the ortho position of the central phenyl ring, in contrast to the meta-substituted isomer JHJ2 [N-(3-(benzothiazol-2-yl)phenyl)-3,4,5-trimethoxybenzamide] and the para-substituted analog (CAS 313506-13-7) [1]. In the meta-substituted JHJ2, the benzothiazole ring is positioned distal to the amide bond, whereas the ortho substitution in the target compound forces the benzothiazole into proximity with the amide carbonyl, creating potential for intramolecular hydrogen bonding and a sterically constrained conformational ensemble that is not accessible to the meta or para isomers . This conformational distinction is mechanistically significant: in the benzothiazole NQO2 inhibitor series, the spatial orientation of the aryl substituent relative to the benzothiazole core determines whether the ligand can simultaneously engage the FAD isoalloxazine ring via π-π stacking and form hydrogen bonds with active-site residues (Thr71, Asn161, Gly174), as demonstrated by docking studies where suboptimal orientation results in steric clashes and potency losses exceeding 100-fold [2]. The ortho isomer thus presents a pharmacophoric geometry that is categorically unavailable from the meta or para isomers, directly affecting which protein pockets can be productively engaged [2].

Conformational analysis Positional isomerism Structure-activity relationships Benzothiazole pharmacophore

3,4,5-Trimethoxybenzamide Pharmacophore Is Essential for High-Affinity NQO2 Inhibition: Class-Level Evidence Supporting Target Compound's Substituent Configuration

The 3,4,5-trimethoxybenzamide motif featured in the target compound has been experimentally validated as critical for potent NQO2 inhibition within the benzothiazole chemical series [1]. In a systematic SAR study of 55 benzothiazole-based NQO2 inhibitors, three 3,4,5-trimethoxy-substituted analogues achieved sub-100 nM IC50 values: compound 40 (6-methoxy, IC50 51 nM), compound 48 (6-amino, IC50 79 nM), and compound 49 (6-acetamide, IC50 31 nM) [1]. Computational docking revealed that the 3,4,5-trimethoxy motif optimally occupies the NQO2 pocket on the Asn161/Gly174 side, with all three methoxy groups contributing to van der Waals contacts and shape complementarity [1]. Critically, removal of the 4-methoxy group (converting 3,4,5-trimethoxy to 3,5-dimethoxy, compound 3) resulted in a 2-fold reduction in potency; removal of the 5-methoxy group (compound 32) caused an approximately 20-fold potency decrease [1]. Compounds with smaller fluoro substituents (55-58) failed to adequately occupy the pocket and exhibited only micromolar IC50 values [1]. The target compound (CAS 313374-11-7) uniquely presents this validated 3,4,5-trimethoxybenzamide pharmacophore on an ortho-phenylene-benzothiazole scaffold, a configuration not represented among the 55 compounds in the NQO2 study, representing an unexplored region of chemical space for this validated pharmacophore [1].

NQO2 inhibition Trimethoxybenzamide pharmacophore Structure-activity relationship Cancer inflammation

Ortho-Phenylene Linker Confers Extended Scaffold Length Distinct from Directly Linked Benzothiazole-Trimethoxybenzamide (CAS 206983-65-5)

The target compound (MW 420.49 g/mol) incorporates an ortho-phenylene linker between the benzothiazole and trimethoxybenzamide moieties, extending the molecular length compared to the directly linked N-(1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide (CAS 206983-65-5, MW 344.39 g/mol) [1]. In the NQO2 benzothiazole series, molecular length is a critical determinant of binding compatibility: the optimal inhibitor length was determined to be approximately 14.7 Å (compound 49), and extension to 17.1 Å (compound 50, incorporating a biphenyl linker) caused steric clashes with residues Thr71, Cys121, Asn161, and Gly150, resulting in a docking score deterioration from -19.4 to -11.7 and a corresponding IC50 shift from 31 nM to 3.17 µM—a 102-fold loss in potency [2]. The target compound, with its single ortho-phenylene spacer, occupies an intermediate scaffold length between the directly linked analog (shorter) and the biphenyl-extended analog (longer), positioning it within the tolerated length window while providing additional conformational degrees of freedom unavailable to the directly linked congener [2]. This intermediate length may productively address binding pockets with deeper hydrophobic sub-pockets that the shorter directly linked analog cannot reach, without incurring the steric penalty of overextension [2].

Scaffold extension Linker effects Pharmacophore volume Benzothiazole amides

Meta-Substituted Isomer JHJ2 Demonstrates In Vivo SIRT1 Activation and Metabolic Regulation Absent from Ortho Isomer

The meta-substituted positional isomer JHJ2 [N-(3-(benzothiazol-2-yl)phenyl)-3,4,5-trimethoxybenzamide] has been demonstrated to upregulate SIRT1 and relevant metabolic genes in a high-fat diet-fed C57BL/6J mouse model, providing quantitative in vivo data for the meta-substituted scaffold [1]. In this study, JHJ2 supplementation significantly upregulated relative mRNA expression of SIRT1, FoxO1, PPARγ, and PGC-1α in the liver, while markedly lowering glucose, plasma total-cholesterol, hepatic cholesterol, and total triglyceride concentrations [1]. Critically, the ortho-substituted target compound (CAS 313374-11-7) has not been evaluated in this SIRT1 activation model, and the distinct conformational properties of the ortho isomer preclude direct extrapolation of JHJ2's in vivo activity to the target compound [1]. This divergent bioactivity profile between positional isomers establishes that the ortho-substituted scaffold represents a distinct pharmacological entity, not a substitute for JHJ2, and that researchers seeking SIRT1 activation should use JHJ2, while those exploring alternative targets should procure the ortho isomer for its differentiated target engagement potential [1].

SIRT1 activation Metabolic regulation In vivo pharmacology Type 2 diabetes

ChemDiv Validated Screening Library Provenance Ensures Reproducible Procurement with Structural Identity Verification

The target compound (CAS 313374-11-7, ChemDiv ID 7846-0840) is sourced from the ChemDiv Discovery Chemistry Collection, a screening library of over 1.6 million compounds with established quality control protocols . ChemDiv screening compounds undergo structural verification including NMR and HPLC purity assessment, with standard purity specifications ≥95% . This quality-controlled provenance differentiates the target compound from analogs sourced through non-validated channels, where variable purity and unverified structural identity introduce significant batch-to-batch variability that can confound screening results . In the NQO2 benzothiazole series, all compounds were rigorously characterized by 1H-NMR, 13C-NMR, IR, and HRMS before biological evaluation, and compounds were required to meet >95% HPLC purity for inclusion in dose-response IC50 determinations [1]. The target compound's availability through ChemDiv's established supply chain—with specified shipping times of approximately one week—provides researchers with a procurement pathway that supports experimental reproducibility, in contrast to custom-synthesized positional isomers that lack standardized quality documentation .

Screening library Quality control Structural verification Reproducibility

Calculated Physicochemical Properties (logP 4.81, PSA 55.06 Ų) Position the Compound Within Oral Drug-Like Space Distinct from More Polar Analogs

The target compound exhibits calculated logP of 4.8146 and polar surface area (PSA) of 55.06 Ų, placing it within favorable oral drug-like chemical space as defined by Lipinski and Veber rules (logP ≤5, PSA ≤140 Ų) . In comparison, the directly linked N-(1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide (CAS 206983-65-5, MW 344.39) has a lower molecular weight and is expected to have a lower logP (~2.5-3.0, based on the absence of the lipophilic phenylene spacer), which may limit its membrane permeability relative to the target compound [1]. Within the NQO2 benzothiazole series, BBB permeability predictions using the SWISS-ADME server identified that compounds with logP values in a comparable range were predicted to be blood-brain barrier penetrant, suggesting the target compound's lipophilicity may support CNS target engagement [2]. Furthermore, the compound's 6 hydrogen bond acceptors and 1 hydrogen bond donor yield a favorable H-bond acceptor/donor ratio that balances solubility with membrane permeability—a profile that is not uniformly shared across the broader benzothiazole-trimethoxybenzamide analog space, where additional H-bond donors (e.g., phenolic -OH in resveratrol mimetics) can reduce permeability [2].

Physicochemical properties Drug-likeness logP Polar surface area

N-[2-(1,3-Benzothiazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide (CAS 313374-11-7): Evidence-Anchored Research and Industrial Application Scenarios


NQO2-Targeted Probe Discovery Leveraging the Validated 3,4,5-Trimethoxybenzamide Pharmacophore on an Ortho-Phenylene Extended Scaffold

The 3,4,5-trimethoxy substitution pattern has been experimentally validated as essential for potent NQO2 inhibition (sub-100 nM IC50), and the ortho-phenylene linker of the target compound provides a scaffold length intermediate between the optimal 14.7 Å inhibitor (IC50 31 nM) and the sterically penalized 17.1 Å extended analog (IC50 3.17 µM) [1]. Researchers developing NQO2-targeted probes for cancer, neurodegeneration, or inflammation applications can procure the target compound as a structurally novel entry point into this validated pharmacophore space, exploiting the ortho-phenylene linker as a vector for further chemical optimization while retaining the essential 3,4,5-trimethoxy motif [1].

High-Throughput Screening Campaigns Requiring Ortho-Substituted Benzothiazole-Phenyl-Trimethoxybenzamide Scaffolds with Defined Conformational Properties

The ortho-substitution pattern of the target compound generates a sterically constrained conformational ensemble with potential for intramolecular hydrogen bonding between the benzothiazole nitrogen and the amide N-H—a geometric feature absent in meta-substituted (JHJ2) and para-substituted (CAS 313506-13-7) positional isomers [2]. Screening laboratories seeking to probe protein pockets that favor this specific conformational presentation should procure the ortho isomer rather than the more synthetically accessible meta or para analogs, as the conformational differences translate to distinct target engagement profiles as demonstrated by the divergent biological activities of JHJ2 (SIRT1 activation in vivo) versus the uncharacterized ortho scaffold [2].

Medicinal Chemistry Optimization Programs Using the Ortho-Phenylene Linker as a Vector for Selective Kinase or Oxidoreductase Inhibitor Design

Benzothiazole amides have demonstrated activity across multiple target classes including TRPC3/6 channels (IC50 3.3-4.2 µM for gastric cancer applications), PI3Kβ, and EGFR tyrosine kinase [3][4]. The target compound's ortho-phenylene linker provides a modular scaffold where the trimethoxybenzamide moiety can serve as a constant pharmacophore while the benzothiazole ring and linker position are varied to achieve target selectivity. The ChemDiv-validated quality control (≥95% purity, NMR/HPLC verified) ensures that structure-activity relationships derived from this compound are based on authentic material, avoiding the confounding effects of impurities that can plague custom-synthesized analogs .

Computational Chemistry and Molecular Docking Studies Exploring Unexplored Regions of Benzothiazole-Trimethoxybenzamide Chemical Space

Among the 55 benzothiazole-based NQO2 inhibitors characterized by Belgath et al. (2024), none featured the ortho-phenylene-benzothiazole scaffold of the target compound [1]. This represents an unexplored chemical space within the validated benzothiazole NQO2 pharmacophore series. Computational chemists can procure the target compound to generate experimental binding data (IC50, ITC, SPR) that calibrates docking models for this scaffold geometry, potentially revealing new binding modes not accessible to the directly linked or para/meta-substituted analogs. The compound's calculated logP (4.81) and PSA (55.06 Ų) further support its suitability for predicting and testing membrane permeation properties in silico models .

Quote Request

Request a Quote for N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.